Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Overview
Description
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is an anthocyanin cation. It consists of pelargonidin having a 6-O-malonyl-beta-D-glucosyl residue attached at the 3-hydroxy position . This compound was identified in the receptacle of 3 Japanese strawberries .
Synthesis Analysis
The synthesis of Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) involves the transfer of a malonyl group from malonyl-CoA to pelargonidin 3-O-glucoside . This reaction is catalyzed by specific enzymes .Molecular Structure Analysis
The molecular formula of Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is C24H23O13 . Its average mass is 519.43160 and its monoisotopic mass is 519.11332 . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Scientific Research Applications
Anthocyanin Identification and Structure Elucidation
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is identified as a significant component in various plants, contributing to their pigmentation. Notable research includes the isolation of novel anthocyanins from red flowers of Hyacinthus orientalis, which includes pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) among others. These structures were elucidated using NMR and other spectral techniques (Hosokawa et al., 1995).
Enzymatic Processes Involving Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
Research on flowers of Callistephus chinensis demonstrated an enzyme that catalyzes the transfer of the malonyl moiety from malonyl-CoA to the 3-glucosides of various anthocyanidins, including pelargonidin. This study sheds light on the biochemical pathways involving pelargonidin derivatives (Teusch & Forkmann, 1987).
Role in Plant Pigmentation
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) plays a crucial role in the pigmentation of various flowers, contributing to their distinct colors. Studies have isolated and identified this compound in plants such as red radish (Raphanus sativus) and Senecio cruentus, highlighting its importance in the natural coloration of these species (Tatsuzawa et al., 2008), (Toki et al., 1995).
Potential Health Benefits
A study on pelargonidin's biological activities revealed its potential as an anticoagulant. Pelargonidin, but not its glucoside-conjugated form, demonstrated an ability to prolong clotting times and inhibit the activity of thrombin and factor X in human cells. This suggests potential health benefits, particularly in improving blood circulation and preventing thrombus formation (Ku et al., 2016).
Structural Activity and Inhibition Efficiency
A theoretical approach to understand pelargonidin and its glucoside’s structural properties and inhibition efficiency provides insights into their potential pharmaceutical applications. The study focused on their electron-donating properties and interactions with specific enzymatic targets, highlighting their potential efficacy in treating conditions like diabetes (Praveena et al., 2022).
properties
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUBCUKXQFBKB-JZWLZXDTSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23O13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332138 | |
Record name | Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) | |
CAS RN |
165070-68-8 | |
Record name | Pelargonidin 3-(6′′-malonylglucoside) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165070-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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